4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. The presence of the chloro and trifluoromethyl groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atoms with the trifluoromethylamine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the triazine compound .
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with key proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyridine
- 4-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to pyridine, quinoline, and pyrimidine derivatives.
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N4/c5-2-10-1(4(6,7)8)11-3(9)12-2/h(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUBIMPBJDSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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